4-(2,5-dichlorothiophene-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
4-(2,5-dichlorothiophene-3-carbonyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-10-5-7(12(15)20-10)13(19)17-6-11(18)16-8-3-1-2-4-9(8)17/h1-5H,6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTUAMQAKJMWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dichlorothiophene-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C12H8Cl2N2O
- Molecular Weight : 263.11 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hep-2 | 15.5 | Induction of apoptosis through mitochondrial pathway |
| MCF-7 | 12.0 | Inhibition of cell proliferation via CDK inhibition |
| A549 | 10.5 | Disruption of microtubule dynamics |
These results indicate that the compound exhibits potent cytotoxicity against multiple cancer cell lines, suggesting a broad spectrum of anticancer activity.
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest at the G1/S phase.
- Microtubule Disruption : Similar to known chemotherapeutics like taxanes, this compound interferes with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study by Zhang et al. (2023) : This study evaluated the effects of the compound on Hep-2 and A549 cell lines. Results indicated a dose-dependent decrease in viability with IC50 values significantly lower than standard chemotherapeutics.
- Clinical Relevance : In vivo studies using xenograft models demonstrated tumor growth inhibition when treated with the compound compared to control groups.
Comparison with Similar Compounds
3,4-Dihydroquinoxalin-2(1H)-one Derivatives
Compounds like 8-(4-(4-fluorophenyl)-4-oxobutyl)-3,6b-dimethyl-6b,7,8,9,10,10a-hexahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxalin-2(3H)-one () share the dihydroquinoxalinone scaffold but incorporate fused gamma-carboline systems. These modifications increase molecular rigidity and may enhance selectivity for neurological targets, such as serotonin or dopamine receptors . In contrast, the dichlorothiophene substituent in the target compound introduces strong electron-withdrawing effects, which could favor interactions with enzymes like soluble guanylate cyclase (sGC) .
Quinolin-4-one Derivatives
(±)-1-Pentyl-(3-(1,2,3,4-tetrahydronaphthyl)aminomethyl)-1H-quinolin-4-one () replaces the quinoxaline core with a quinoline system. However, the absence of a thiophene carbonyl group limits its electronic diversity, reducing versatility in charge-transfer interactions .
Pharmacological Activity
- sGC Activation: The target compound’s dichlorothiophene group may enhance oxidative stability, a critical factor for sGC activators in cardiovascular therapies. In contrast, simpler dihydroquinoxalinones without halogenated substituents show reduced enzyme affinity .
- Metabolic Stability : Thiophene rings with electron-withdrawing groups (e.g., Cl) resist cytochrome P450-mediated oxidation better than fluorophenyl or alkyl chains in analogues .
Solubility and Physicochemical Properties
- The dichlorothiophene carbonyl group in the target compound reduces aqueous solubility compared to hydroxylated analogues but improves membrane permeability.
- Gamma-carboline hybrids exhibit even lower solubility due to fused aromatic systems, limiting their bioavailability .
Research Implications
The target compound’s balanced profile of synthetic feasibility, metabolic stability, and electronic properties positions it as a promising candidate for further optimization. Comparative studies with gamma-carboline and quinoline derivatives highlight the critical role of halogenated thiophene groups in tuning pharmacological activity. Future work should explore its in vivo efficacy and toxicity relative to these analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
